

In-Depth Technical Guide: Spectroscopic Data of Diethyl 4-bromophenylmalonate

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Compound of Interest

Compound Name: Diethyl 4-bromophenylmalonate

CAS No.: 93139-85-6

Cat. No.: B1313168

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 4-bromophenylmalonate** (CAS No. 93139-85-6). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex phenylmalonate derivatives and pharmacologically active molecules. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation. This document presents a detailed analysis of the expected ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **Diethyl 4-bromophenylmalonate**, grounded in established chemical principles. While a publicly available, peer-reviewed source containing the complete experimental spectra for this specific compound could not be located, this guide synthesizes expected data based on the known spectroscopic behavior of its constituent functional groups and analogous structures.

Introduction

Diethyl 4-bromophenylmalonate is a disubstituted malonic ester featuring a 4-bromophenyl group attached to the α -carbon. Its structure combines the reactivity of a malonic ester with the synthetic utility of an aryl bromide, making it a versatile building block. Accurate spectroscopic characterization is the cornerstone of its application in multi-step syntheses, ensuring the identity and purity of the material. This guide is designed to serve as a practical reference for

researchers, providing the foundational spectroscopic data and interpretation needed for its successful use in the laboratory.

Chemical Structure and Properties

To fully appreciate the spectroscopic data, it is crucial to understand the molecular structure of **Diethyl 4-bromophenylmalonate**.

Molecular Structure Diagram

Caption: Chemical structure of **Diethyl 4-bromophenylmalonate**.

Property	Value	Source
CAS Number	93139-85-6	[1]
Molecular Formula	C ₁₃ H ₁₅ BrO ₄	[1]
Molecular Weight	315.16 g/mol	[1]
Appearance	Solid	[2]
SMILES	CCOC(=O)C(C1=CC=C(Br)C=C1)C(=O)OCC	[2]
InChI Key	NEEVEYWBDFTMKS-UHFFFAOYSA-N	[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for confirming the presence of the ethyl and phenyl groups and their respective environments. The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the electronic environment of the protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.5	Doublet	2H	Ar-H (ortho to Br)	Deshielded due to the inductive effect of the bromine atom.
~ 7.2	Doublet	2H	Ar-H (meta to Br)	Less deshielded than the ortho protons.
~ 4.2	Quartet	4H	-O-CH ₂ -CH ₃	Protons on the carbon adjacent to the ester oxygen are deshielded.
~ 4.0	Singlet	1H	Ar-CH-(CO ₂ Et) ₂	The methine proton is deshielded by the adjacent aromatic ring and two carbonyl groups.
~ 1.2	Triplet	6H	-O-CH ₂ -CH ₃	Protons of the terminal methyl group of the ethyl esters.

Experimental Protocol for ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Diethyl 4-bromophenylmalonate** in ~0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum.
- Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

^1H NMR Correlation Diagram

Caption: Correlation of proton signals to the molecular structure.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon skeleton of the molecule. Due to the symmetry of the 4-bromophenyl group, fewer than 13 signals are expected.

Expected ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment	Rationale
~ 168	-C=O	Carbonyl carbons of the ester groups are highly deshielded.
~ 135	Ar-C (quaternary, attached to CH)	Aromatic quaternary carbon.
~ 132	Ar-CH (ortho to Br)	Aromatic carbons ortho to the bromine atom.
~ 130	Ar-CH (meta to Br)	Aromatic carbons meta to the bromine atom.
~ 122	Ar-C-Br (quaternary)	Aromatic carbon directly attached to the electronegative bromine.
~ 62	-O-CH ₂ -CH ₃	Carbons of the ethyl groups attached to the ester oxygens.
~ 57	Ar-CH-(CO ₂ Et) ₂	The methine carbon, deshielded by the aromatic ring and carbonyls.
~ 14	-O-CH ₂ -CH ₃	Methyl carbons of the ethyl groups.

Experimental Protocol for ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) NMR spectrometer.
- Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum.
- Analysis: Determine the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorptions are expected for the carbonyl groups of the esters and the aromatic ring.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~ 3000-2850	Medium	C-H stretch (aliphatic)	C-H stretching vibrations of the ethyl groups.
~ 1735	Strong	C=O stretch (ester)	Characteristic strong absorption for the carbonyl group of the ester.
~ 1600, 1480	Medium-Weak	C=C stretch (aromatic)	Stretching vibrations of the carbon-carbon bonds in the aromatic ring.
~ 1250-1000	Strong	C-O stretch (ester)	C-O single bond stretching vibrations of the ester groups.
~ 820	Strong	C-H bend (aromatic, para-disubstituted)	Out-of-plane bending vibration characteristic of a 1,4-disubstituted benzene ring.
~ 600-500	Medium	C-Br stretch	Carbon-bromine stretching vibration.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** Prepare a thin film of the solid sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Background Correction: Run a background spectrum of the empty sample holder.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

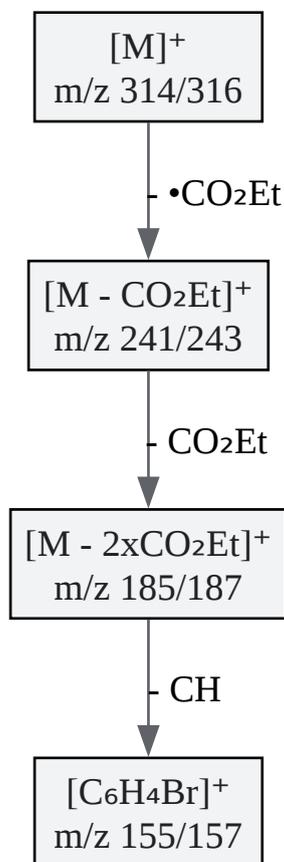
Expected Mass Spectrometry Data

m/z	Interpretation
314/316	$[\text{M}]^+$, Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).
241/243	$[\text{M} - \text{CO}_2\text{Et}]^+$, Loss of an ethoxycarbonyl radical.
185/187	$[\text{M} - 2\times\text{CO}_2\text{Et}]^+$, Loss of both ethoxycarbonyl groups.
155/157	$[\text{C}_6\text{H}_4\text{Br}]^+$, Bromophenyl cation.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 50-400).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

Fragmentation Pathway Diagram



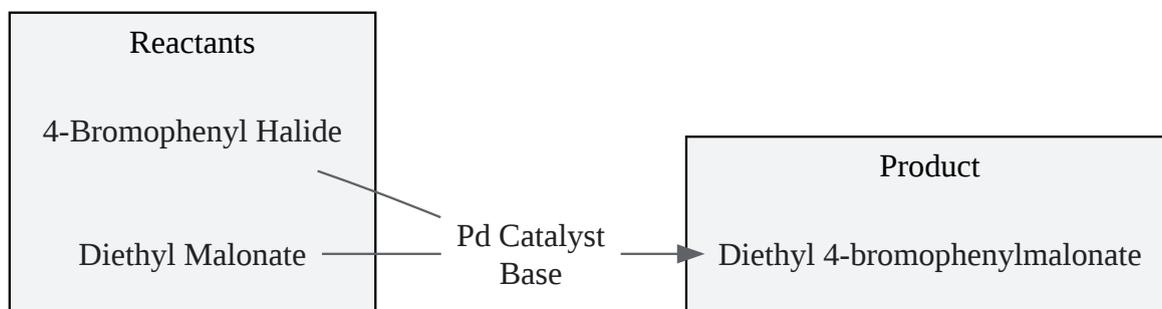
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Caption: Proposed fragmentation pathway for **Diethyl 4-bromophenylmalonate**.

Synthesis Overview

Diethyl 4-bromophenylmalonate is typically synthesized via the palladium-catalyzed α -arylation of diethyl malonate.^{[3][4]} This reaction involves the coupling of diethyl malonate with a 4-bromophenyl halide, such as 1,4-dibromobenzene or 4-bromoiodobenzene, in the presence of a palladium catalyst and a suitable base.

General Synthetic Scheme



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Caption: General synthesis of **Diethyl 4-bromophenylmalonate**.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for **Diethyl 4-bromophenylmalonate**. The presented ^1H NMR, ^{13}C NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of organic synthesis and drug development. While experimental data from a peer-reviewed source is not currently available, the information herein is based on well-established principles of spectroscopic analysis and provides a robust framework for the characterization of this important chemical intermediate.

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